Cas no 76006-08-1 (5-Chloro-1H-pyrazolo[3,4-c]pyridine)
5-Chloro-1H-pyrazolo[3,4-c]pyridine Chemical and Physical Properties
Names and Identifiers
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- 5-Chloro-1H-pyrazolo[3,4-c]pyridine
- G10943
- AKOS016038809
- AM20061492
- EN300-114078
- SY020605
- SCHEMBL16179044
- A838583
- PB15803
- 5-Chloro-2h-pyrazolo[3,4-c]pyridine
- AKOS006293474
- DTXSID40348812
- AC-28274
- FT-0692688
- 1H-pyrazolo[3,4-c]pyridine, 5-chloro-
- J-517252
- BCP22013
- MFCD05663983
- CS-W009068
- DS-10863
- CFNYEWNLTYSDMR-UHFFFAOYSA-N
- 5-chloranyl-1H-pyrazolo[3,4-c]pyridine
- 76006-08-1
- InChI=1/C6H4ClN3/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H,9,10
- 2931433-68-8
- SCHEMBL25222369
- DB-075049
- 5-chloro-1H-pyrazolo(3,4-c)pyridine
- DTXCID30299884
- 1H-pyrazolo(3,4-c)pyridine, 5-chloro-
-
- MDL: MFCD05663983
- Inchi: 1S/C6H4ClN3/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H,9,10)
- InChI Key: CFNYEWNLTYSDMR-UHFFFAOYSA-N
- SMILES: ClC1=CC2C=NNC=2C=N1
Computed Properties
- Exact Mass: 153.00900
- Monoisotopic Mass: 153.0093748g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 41.6Ų
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.531
- Boiling Point: 357.5°C at 760 mmHg
- Flash Point: 201.2°C
- Refractive Index: 1.72
- PSA: 41.57000
- LogP: 1.61130
5-Chloro-1H-pyrazolo[3,4-c]pyridine Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H320;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Storage Condition:2-8 °C
5-Chloro-1H-pyrazolo[3,4-c]pyridine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Chloro-1H-pyrazolo[3,4-c]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LP433-1g |
5-Chloro-1H-pyrazolo[3,4-c]pyridine |
76006-08-1 | 97% | 1g |
578.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LP433-250mg |
5-Chloro-1H-pyrazolo[3,4-c]pyridine |
76006-08-1 | 97% | 250mg |
374CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LP433-50mg |
5-Chloro-1H-pyrazolo[3,4-c]pyridine |
76006-08-1 | 97% | 50mg |
82.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LP433-5g |
5-Chloro-1H-pyrazolo[3,4-c]pyridine |
76006-08-1 | 97% | 5g |
2398.0CNY | 2021-08-05 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0112-1g |
5-Chloro-1H-pyrazolo[3,4-c]pyridine |
76006-08-1 | 97% | 1g |
720.84CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0112-5g |
5-Chloro-1H-pyrazolo[3,4-c]pyridine |
76006-08-1 | 97% | 5g |
2162.51CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0112-25g |
5-Chloro-1H-pyrazolo[3,4-c]pyridine |
76006-08-1 | 97% | 25g |
6445.12CNY | 2021-05-08 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB05958-25g |
5-chloro-1H-pyrazolo[3,4-c]pyridine |
76006-08-1 | 95% | 25g |
$715 | 2023-09-07 | |
| Matrix Scientific | 073017-1g |
5-Chloro-1H-pyrazolo[3,4-c]pyridine, 95+% |
76006-08-1 | 95+% | 1g |
$145.00 | 2023-09-08 | |
| Matrix Scientific | 073017-5g |
5-Chloro-1H-pyrazolo[3,4-c]pyridine, 95+% |
76006-08-1 | 95+% | 5g |
$438.00 | 2023-09-08 |
5-Chloro-1H-pyrazolo[3,4-c]pyridine Suppliers
5-Chloro-1H-pyrazolo[3,4-c]pyridine Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 5-Chloro-1H-pyrazolo[3,4-c]pyridine
5-Chloro-1H-pyrazolo[3,4-c]pyridine: A Comprehensive Overview
5-Chloro-1H-pyrazolo[3,4-c]pyridine (CAS No. 76006-08-1) is a heterocyclic aromatic compound with a unique structural arrangement that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the broader class of pyrazolopyridines, which are known for their versatile applications in drug discovery and materials science. The long-tail keyword "5-chloropyrazolo[3,4-c]pyridine" refers to its specific substitution pattern, where a chlorine atom is attached at the fifth position of the pyrazolo[3,4-c]pyridine ring system.
The synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine involves a multi-step process that typically begins with the preparation of intermediate compounds such as 1H-pyrazolo[3,4-c]pyridine derivatives. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yield rates. For instance, researchers at the University of California have developed a novel palladium-catalyzed coupling reaction that facilitates the construction of this compound with high precision.
One of the most intriguing aspects of 5-Chloro-1H-pyrazolo[3,4-c]pyridine is its pharmacological profile. Studies conducted at the National Cancer Institute have demonstrated its potential as a kinase inhibitor, with particular efficacy against targets such as Aurora kinases and CDKs. These findings suggest that this compound could serve as a lead molecule in the development of anticancer therapies. Additionally, its ability to modulate cellular signaling pathways makes it a valuable tool in drug discovery research.
The structural integrity of 5-Chloro-1H-pyrazolo[3,4-c]pyridine is further enhanced by its aromaticity and conjugation patterns. Computational studies using density functional theory (DFT) have revealed that the compound exhibits significant electron-withdrawing effects due to the chlorine substituent. This property not only influences its reactivity but also contributes to its stability under various chemical conditions. Such insights are critical for designing derivatives with improved bioavailability and pharmacokinetic profiles.
In terms of applications, 5-Chloro-1H-pyrazolo[3,4-c]pyridine has found utility in both academic research and industrial settings. Its use as an intermediate in pharmaceutical synthesis has been well-documented, particularly in the development of small-molecule inhibitors for therapeutic targets. Furthermore, recent collaborations between academic institutions and biotech companies have led to the exploration of this compound as a potential component in advanced materials such as organic semiconductors.
Looking ahead, the future of 5-Chloro-1H-pyrazolo[3,4-c]pyridine lies in its continued exploration across diverse scientific domains. Ongoing research aims to uncover novel synthetic pathways that could enhance scalability and reduce environmental impact. Meanwhile, efforts are being made to assess its safety profile for clinical applications, ensuring that it meets rigorous regulatory standards before entering human trials.
In conclusion, 5-Chloro-1H-pyrazolo[3,4-c]pyridine (CAS No. 76006-08-1) stands as a testament to the ingenuity of modern chemical synthesis and its potential to drive innovation across multiple disciplines. As researchers continue to unlock its full potential, this compound is poised to play a pivotal role in advancing both scientific knowledge and practical applications.
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